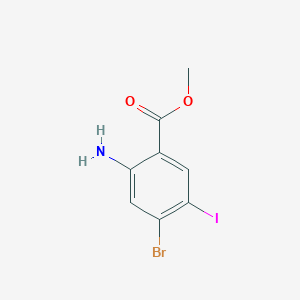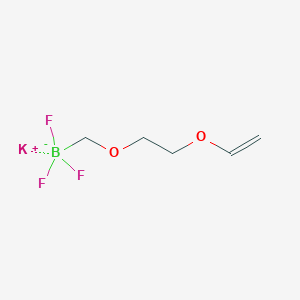
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger structure of this compound. The conditions for these reactions usually include elevated temperatures and the presence of catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the functional groups of the compound, thereby enhancing its reactivity and stability. Specific reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound while maintaining high purity levels. The industrial methods often involve:
Batch Processing: This method allows for the production of large quantities of this compound in a single batch, ensuring uniformity and quality.
Continuous Flow Systems: These systems enable the continuous production of the compound, which is essential for meeting high demand in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: In this reaction, one functional group in the compound is replaced by another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation Reactions: Potassium permanganate in an acidic medium is often used to oxidize this compound, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Sodium borohydride in an alcoholic solvent is commonly employed to reduce the compound, yielding alcohols or amines.
Substitution Reactions: Halogenation reactions often use halogen sources such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance:
Oxidation: Carboxylic acids and ketones are typical products.
Reduction: Alcohols and amines are commonly formed.
Substitution: Halogenated derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore the therapeutic potential of this compound, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (Aspirin): Both compounds have applications in medicine, but this compound has distinct chemical properties that make it suitable for different therapeutic uses.
CID 5161 (Salicylsalicylic Acid): While both compounds can undergo similar chemical reactions, this compound has unique reactivity patterns that differentiate it from salicylsalicylic acid.
CID 3715 (Indomethacin): This compound is used in similar biological contexts, but this compound offers different advantages in terms of stability and reactivity.
Eigenschaften
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHZXWXXKSKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8003711.png)









![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)


![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)
